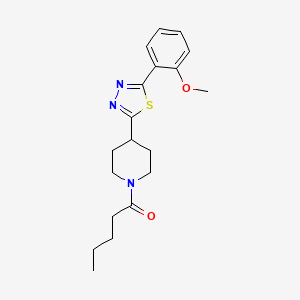

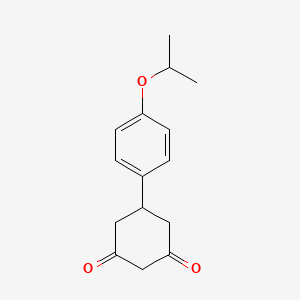

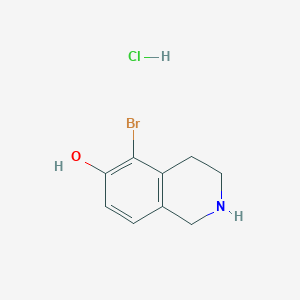

1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

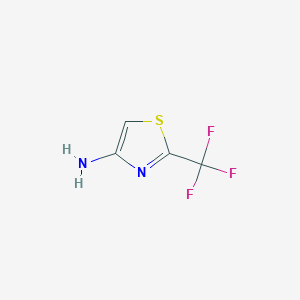

The compound “1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . It also contains a thiadiazole ring, which is a type of heterocycle that is often found in various drugs and other bioactive molecules .

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

The compound 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, similar in structure to the requested compound, has been synthesized and its structure characterized. The study revealed that the 1,2,3-thiadiazol ring interacts with phenyl rings through weak hydrogen bonds and π-π stacking, contributing to a two-dimensional layer framework. This compound also demonstrated fungicidal activity (Mao-Jing Wu, 2013).

Pharmacological Evaluation

A series of 3-methyl-4-(N-phenyl amido)piperidines, which share a piperidine core with the requested compound, were synthesized and evaluated for analgesic potency. The methoxyacetamide pharmacophore produced compounds with optimal potency and short duration of action. One of the compounds, cis-42, was found to be significantly more potent than morphine and fentanyl (N. Lalinde et al., 1990).

Molecular Docking Studies

Benzimidazole derivatives, including those with a methoxyphenyl moiety, were studied for their anti-cancer properties using molecular docking. The strongest intermolecular hydrogen bond was observed in a compound with a piperidinyl group, suggesting a potential for anti-cancer activity (A. Karayel, 2021).

Antimicrobial Activity

Compounds containing a 1,3,4-thiadiazole moiety, similar to the requested compound, have been synthesized and evaluated for their antimicrobial activity. The Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its formazans demonstrated moderate antimicrobial activity against various bacterial and fungal strains (P. Sah et al., 2014).

Propiedades

IUPAC Name |

1-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-3-4-9-17(23)22-12-10-14(11-13-22)18-20-21-19(25-18)15-7-5-6-8-16(15)24-2/h5-8,14H,3-4,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVXWLVCFUWKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2660657.png)

![N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide](/img/structure/B2660658.png)

![N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2660662.png)

![N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2660666.png)

![1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2660668.png)

![3-(6-Bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2660672.png)